(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]
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Overview
Description
(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] is an organophosphorus compound characterized by the presence of two phosphane groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] typically involves the reaction of propane-1,3-diol with prop-2-en-1-ylphosphane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the deprotonation of the diol and subsequent nucleophilic attack on the phosphane groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings.
Types of Reactions:
Oxidation: (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] can undergo oxidation reactions to form phosphine oxides.
Reduction: The compound can be reduced to form the corresponding phosphine hydrides.
Substitution: It can participate in substitution reactions where the prop-2-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphane derivatives.
Scientific Research Applications
(Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved are typically related to catalytic processes.
Comparison with Similar Compounds
- (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane]
- (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane oxide]
- (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane hydride]
Comparison:
- Uniqueness: (Propane-1,3-diyl)bis[(prop-2-en-1-yl)phosphane] is unique due to its specific structure and the presence of two phosphane groups, which provide distinct reactivity and coordination properties compared to its analogs.
- Reactivity: The compound exhibits different reactivity patterns in oxidation, reduction, and substitution reactions compared to its similar compounds.
Properties
CAS No. |
113335-42-5 |
---|---|
Molecular Formula |
C9H18P2 |
Molecular Weight |
188.19 g/mol |
IUPAC Name |
prop-2-enyl(3-prop-2-enylphosphanylpropyl)phosphane |
InChI |
InChI=1S/C9H18P2/c1-3-6-10-8-5-9-11-7-4-2/h3-4,10-11H,1-2,5-9H2 |
InChI Key |
JNHYSLYBHLWOMD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCPCCCPCC=C |
Origin of Product |
United States |
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